Cyanamide, (hydroxymethyl)-
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Overview
Description
Cyanamide, (hydroxymethyl)-, is an organic compound characterized by the presence of a cyano group attached to an amino group. This compound is notable for its versatility in various chemical applications, including its role in the synthesis of pharmaceuticals, herbicides, and other industrial chemicals . Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanamide, (hydroxymethyl)-, can be synthesized through several methods. One common approach involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . Another method includes the direct reaction of hydrogen cyanide with ammonia under specific conditions . Additionally, iron-mediated desulfurization of isothiocyanates has been demonstrated as an efficient multi-component method for synthesizing substituted cyanamides under mild reaction conditions .
Industrial Production Methods
Industrial production of cyanamide typically involves the hydrolysis of calcium cyanamide. This process is conducted on slurries, where calcium cyanamide reacts with water and carbon dioxide to yield cyanamide and calcium carbonate . The reaction parameters, such as temperature and pressure, are carefully controlled to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (hydroxymethyl)-, undergoes various types of chemical reactions, including:
Addition Reactions: Cyanamide reacts with compounds containing acidic protons, such as water, hydrogen sulfide, and hydrogen selenide, to form urea, thiourea, and selenourea, respectively.
Cyclization Reactions: The bifunctional nature of cyanamide allows it to participate in cyclization reactions, forming heterocycles.
Substitution Reactions: Cyanamide can undergo substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with cyanamide include acids, bases, and various electrophiles and nucleophiles. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
Major products formed from reactions involving cyanamide include urea, thiourea, selenourea, heterocycles, and various substituted cyanamides .
Scientific Research Applications
Cyanamide, (hydroxymethyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanamide involves its ability to act as both an electrophile and a nucleophile. This dual functionality allows it to participate in a variety of chemical transformations. In biological systems, cyanamide inhibits enzymes such as aldehyde dehydrogenase, affecting metabolic pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyanamide include:
Calcium Cyanamide (CaCN2): Used as a fertilizer and in the production of ammonia and nitric acid.
Hydrogen Cyanamide (H2NCN): Used in agriculture and as an alcohol-deterrent drug.
Uniqueness
Cyanamide, (hydroxymethyl)-, is unique due to its bifunctional nature, allowing it to engage in diverse chemical reactions. Its ability to act as both an electrophile and a nucleophile sets it apart from other similar compounds .
Properties
CAS No. |
51274-50-1 |
---|---|
Molecular Formula |
C2H4N2O |
Molecular Weight |
72.07 g/mol |
IUPAC Name |
hydroxymethylcyanamide |
InChI |
InChI=1S/C2H4N2O/c3-1-4-2-5/h4-5H,2H2 |
InChI Key |
OQLIEEINQMPPMB-UHFFFAOYSA-N |
Canonical SMILES |
C(NC#N)O |
Origin of Product |
United States |
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